molecular formula C15H14O2 B7774592 4-Hydroxy-3-methoxystilbene CAS No. 3391-75-1

4-Hydroxy-3-methoxystilbene

Cat. No.: B7774592
CAS No.: 3391-75-1
M. Wt: 226.27 g/mol
InChI Key: NGWKZKAEKABLFG-BQYQJAHWSA-N
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Description

4-Hydroxy-3-methoxystilbene is a stilbene derivative known for its unique chemical structure and biological activities Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxystilbene typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde. The reaction is often carried out through a Wittig reaction or a Heck coupling reaction, which are common methods for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial biosynthesis. An Escherichia coli system containing an artificial biosynthetic pathway has been developed to produce methylated resveratrol analogues, including this compound, from simple carbon sources . This method offers a sustainable and scalable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxystilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming dihydrostilbenes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydrostilbenes, and various substituted stilbene derivatives .

Scientific Research Applications

4-Hydroxy-3-methoxystilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxystilbene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-3-methoxystilbene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methoxy-4-[(E)-2-phenylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKZKAEKABLFG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3391-75-1
Record name NSC126252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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